

Protocol for Co-immunoprecipitation of Mim1 Interacting Proteins in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: *mim1*

Cat. No.: B1436723

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Application Note: This protocol details the co-immunoprecipitation (Co-IP) procedure to identify and analyze proteins interacting with the mitochondrial outer membrane protein **Mim1** in the model organism *Saccharomyces cerevisiae*. This method is crucial for researchers in molecular biology, biochemistry, and drug development investigating mitochondrial protein import, complex assembly, and mitochondrial biogenesis.

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in standard laboratory techniques.

Introduction

Mim1 (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane in *Saccharomyces cerevisiae*. It plays a critical role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry gate for newly synthesized proteins into mitochondria. **Mim1** is essential for the assembly of key TOM complex components, such as Tom40, Tom20, and Tom70. Understanding the protein interaction network of **Mim1** is vital for elucidating the molecular mechanisms of mitochondrial protein import and the assembly of mitochondrial protein complexes. Co-immunoprecipitation followed by mass spectrometry is a powerful technique to identify novel interacting partners and to confirm known interactions.

Data Presentation: Mim1 Interacting Proteins

The following table summarizes known and potential interacting partners of **Mim1** identified through large-scale affinity purification-mass spectrometry studies in *Saccharomyces cerevisiae*. The data is sourced from the comprehensive yeast interactome study by O'Reilly et al. (2023), accessible at [--INVALID-LINK--](#).

Protein Name	UniProt ID	Gene Name	Description	Interaction Score
Mitochondrial import protein 1	P32898	MIM1	Bait protein	-
Mitochondrial import protein 2	P0C0X8	MIM2	Component of the MIM complex, involved in mitochondrial outer membrane protein import.	10
Translocase of outer membrane 40 kDa subunit	P32897	TOM40	Forms the central channel of the TOM complex for protein import.	9
Mitochondrial import receptor subunit TOM20	P23368	TOM20	Receptor for mitochondrial preproteins.	8
Mitochondrial import receptor subunit TOM70	P21810	TOM70	Receptor for mitochondrial preproteins with internal targeting signals.	7
Mitochondrial import receptor subunit TOM22	P50113	TOM22	Central organizing subunit of the TOM complex.	6

Sorting and assembly machinery component 50	P32896	SAM50	Core component of the SAM complex, mediates insertion of beta-barrel proteins.	5
Mitochondrial distribution and morphology protein 10	P38295	MDM10	Involved in mitochondrial morphology and protein import.	5
Mitochondrial outer membrane protein Ugo1	P53188	UGO1	Involved in mitochondrial fusion.	4
Protein Scm4	P40059	SCM4	Involved in mitochondrial protein import.	4

Note: The Interaction Score is a confidence score assigned by the yeast-interactome.org database, ranging from 0 to 10, with higher scores indicating higher confidence in the interaction.

Experimental Protocols

Yeast Culture and Mitochondria Isolation

This protocol is adapted for yeast cells expressing a tagged version of **Mim1** (e.g., **Mim1**-HA or **Mim1**-GFP) from the endogenous locus to ensure physiological expression levels.

Materials:

- Yeast strain expressing tagged **Mim1**
- YPD or appropriate selective media
- Dithiothreitol (DTT)

- Zymolyase
- Sorbitol buffer (1.2 M sorbitol, 20 mM K-PIPES pH 6.8)
- Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl₂, 1 mM EGTA, 1 mM PMSF, and protease inhibitor cocktail)
- Differential centrifugation equipment

Protocol:

- Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 2-4) in 2-4 liters of appropriate media.
- Harvest cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with sterile water.
- Resuspend the cells in 100 mM Tris-HCl pH 9.4, 10 mM DTT and incubate for 10 minutes at 30°C to induce cell wall stress.
- Pellet the cells and resuspend in sorbitol buffer.
- Add zymolyase (2-3 mg per gram of cell wet weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by measuring OD₈₀₀ of a 1:100 dilution in water, which should drop by ~80-90%).
- Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.
- Gently resuspend the spheroplast pellet in ice-cold homogenization buffer.
- Homogenize the spheroplasts using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle).
- Perform differential centrifugation to isolate mitochondria:
 - Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet unbroken cells and nuclei.

- Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.
- Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 12,000 x g for 15 minutes.
- Resuspend the final mitochondrial pellet in a small volume of homogenization buffer and determine the protein concentration using a Bradford or BCA assay.

Co-immunoprecipitation of Mim1 and Interacting Proteins

Materials:

- Isolated mitochondria
- Co-IP Lysis Buffer (1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail)
- Anti-tag antibody (e.g., anti-HA or anti-GFP)
- Protein A/G magnetic beads
- Wash Buffer (0.1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Magnetic rack

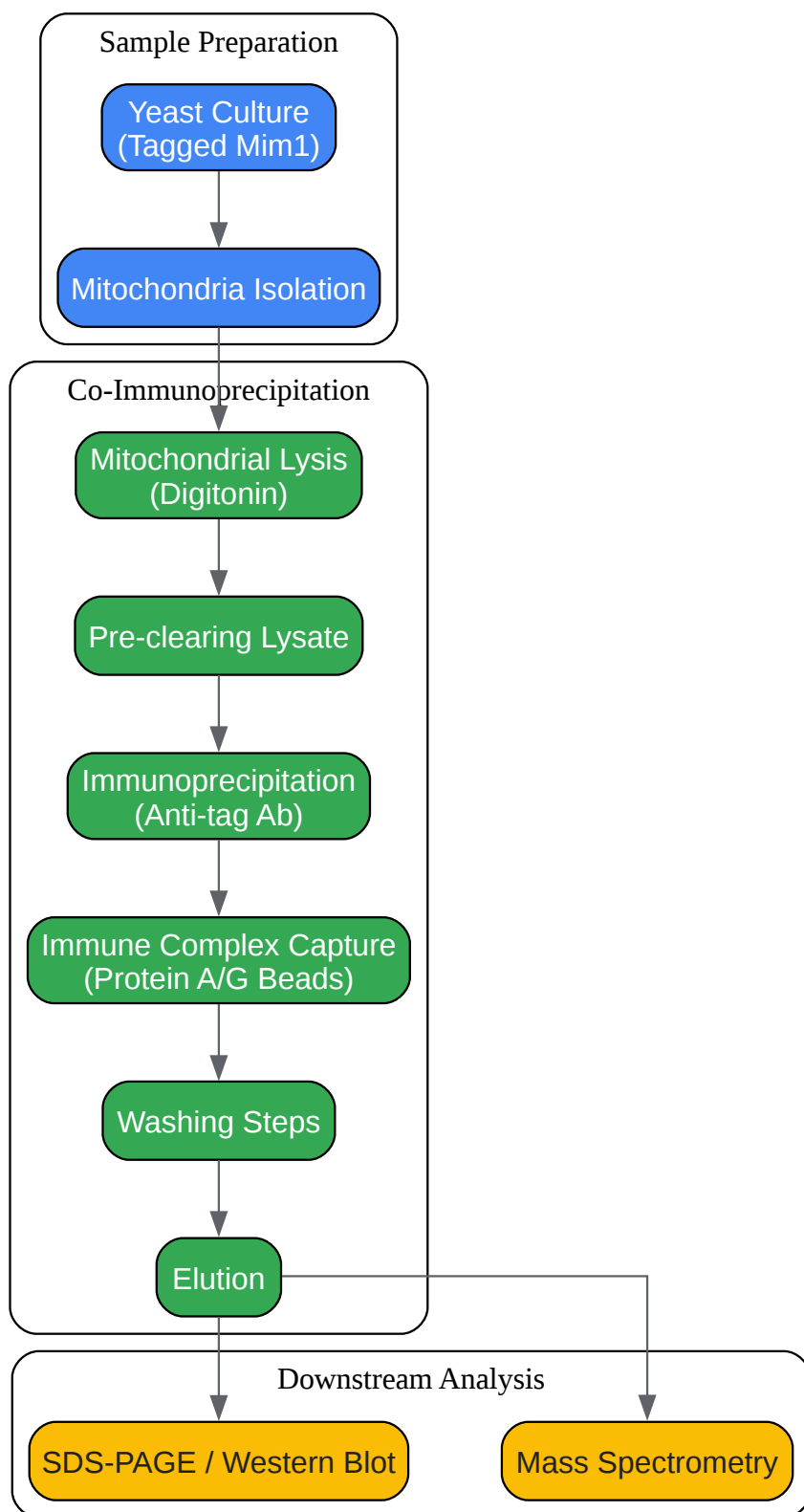
Protocol:

- Resuspend isolated mitochondria to a final protein concentration of 1-5 mg/mL in ice-cold Co-IP Lysis Buffer.
- Incubate on a rotator for 30-60 minutes at 4°C to solubilize mitochondrial membranes.
- Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet insoluble material.

- Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.
- Pre-clear the lysate by adding 20-30 μ L of equilibrated Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
- Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
- Add the anti-tag antibody (amount to be optimized, typically 1-5 μ g) to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen binding.
- Add 30-50 μ L of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.
- Place the tube on a magnetic rack and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet using the magnetic rack.
- After the final wash, remove all residual wash buffer.
- Elute the immunoprecipitated proteins by adding 30-50 μ L of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
- Pellet the beads using the magnetic rack and collect the supernatant containing the eluted proteins.
- The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

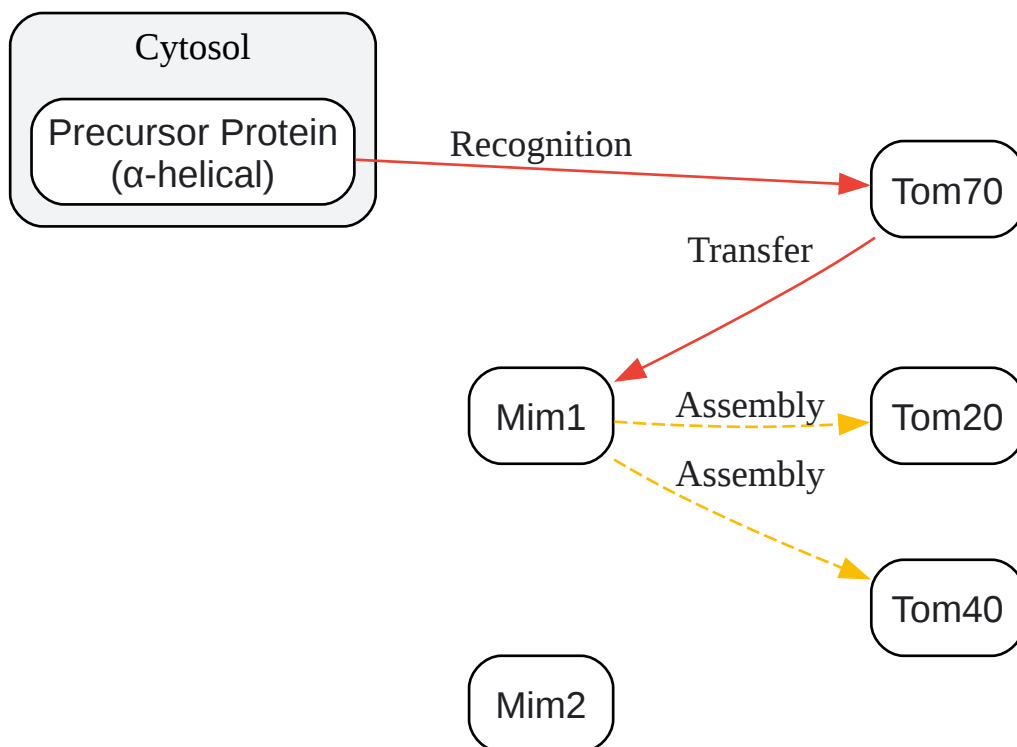
Experimental Workflow



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Caption: Experimental workflow for the co-immunoprecipitation of **Mim1** interacting proteins.

Mim1 Signaling Pathway in Protein Import



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Caption: Role of the MIM complex in the import and assembly of mitochondrial outer membrane proteins.

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